molecular formula C16H13Cl2N5O B11275371 N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11275371
M. Wt: 362.2 g/mol
InChI Key: JIBNJANUSKEACC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring dual 4-chlorophenyl substituents: one on the benzyl group at the triazole’s N1 position and another as an amino substituent at the triazole’s C5 position.

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

5-(4-chloroanilino)-N-[(4-chlorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13Cl2N5O/c17-11-3-1-10(2-4-11)9-19-16(24)14-15(22-23-21-14)20-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

JIBNJANUSKEACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Preliminary studies have suggested its potential as an anticancer agent, particularly against breast and colon cancer cell lines.
  • Antiparasitic Effects : Research has demonstrated that triazole derivatives can exhibit antiparasitic properties. For instance, compounds similar to N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease, with submicromolar activity observed in mouse models .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that may enhance its biological activity or alter its pharmacokinetic properties.

Enzyme Inhibition Studies

The compound is also studied for its potential as an enzyme inhibitor . Research suggests that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

Case Studies

Several studies have documented the effects of this compound:

  • Study on Antimicrobial Activity : A recent study tested the compound against a panel of bacterial strains and fungi. Results indicated that it exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria .
  • Anticancer Research : Another study focused on the compound's effects on cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its observed biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, the compound prevents their normal function, resulting in altered cellular activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name & ID Substituents Key Structural Features Biological Activity/Notes References
Target Compound - N1: 4-chlorobenzyl
- C5: 4-chlorophenylamino
Dual chloro-substituted aryl groups; free NH at triazole C4 No direct activity data; inferred metabolic stability concerns due to chloro groups
N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide - N1: 3-chlorophenyl
- Amide: 4-acetylphenyl
Acetyl group introduces polarity; 3-chloro vs. 4-chloro positional isomerism Unreported activity; acetyl may enhance solubility
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide - N1: 4-chlorophenyl
- C5: methyl
- Amide: 2-aminoethyl
Methyl group reduces steric hindrance; aminoethyl enhances H-bonding potential High yield (88%); potential for improved bioavailability
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide - C5: trifluoromethyl
- Amide: thienopyrimidinyl-oxy-phenyl
Trifluoromethyl enhances lipophilicity and metabolic stability Potent c-Met inhibitor; GP = 68.09% growth inhibition in NCI-H522 cells
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) - N1: dichlorobenzoyl-benzyl
- C5: amino
Bulky dichlorobenzoyl group; metabolized to inactive M1 (benzophenone derivative) Phase I clinical trial failure due to rapid metabolism
5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - Amide: 2,4-dimethoxyphenyl Methoxy groups improve solubility and π-stacking potential ZINC2686601 (drug-like library candidate); unreported activity

Crystallographic and Structural Insights

  • Crystal Packing : Analogs like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () exhibit planar triazole cores stabilized by π-π stacking, with chloro groups influencing intermolecular Cl···Cl interactions .
  • Software Tools : Structures are often refined using SHELXL (), with WinGX and ORTEP for visualization (), ensuring accurate bond-length and angle measurements .

Biological Activity

N-(4-chlorobenzyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H12Cl2N5OC_{13}H_{12}Cl_2N_5O, and its molecular weight is approximately 300.17 g/mol. The structure features a triazole ring that is substituted with both a 4-chlorobenzyl group and a 4-chlorophenyl amino group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known as the "click" reaction.
  • Substitution : The triazole ring is then substituted with the 4-chlorobenzyl and 4-chlorophenyl groups.
  • Finalization : The final product is purified to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for triazole derivatives, including this compound.

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation or binding to specific receptors that modulate cellular pathways related to growth and survival.
  • Case Studies : In vitro studies have shown that related triazole derivatives exhibit IC50 values ranging from 1.1 μM to 2.6 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogen Inhibition : Research indicates effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis

Comparative studies reveal how different substituents in triazole derivatives affect their biological activity:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
This compoundContains both 4-chlorophenyl and 4-chlorobenzyl groupsSignificant activity against MCF-7 and HCT-116Effective against E. coli and S. aureus
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks 4-chlorophenyl groupLower anticancer activity compared to aboveReduced antimicrobial efficacy
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideLacks methoxybenzyl groupVariable activity depending on other substituentsVariable antimicrobial effects

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